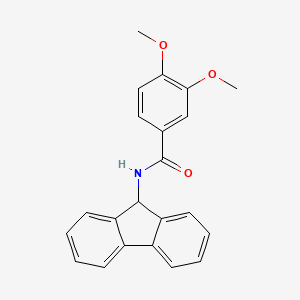

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide: is an organic compound that features a fluorenyl group attached to a benzamide moiety with two methoxy substituents on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide typically involves the reaction of 9H-fluoren-9-ylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reactant concentrations, would be crucial to maximize yield and minimize production costs.

化学反応の分析

Types of Reactions: N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted fluorenes.

科学的研究の応用

Medicinal Chemistry

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Its derivatives have been evaluated for various biological activities:

- Antimicrobial Activity : Recent studies have synthesized related compounds that exhibit antimicrobial properties against multidrug-resistant strains of bacteria and fungi. For instance, derivatives of fluorenyl-hydrazonothiazole have been tested for their effectiveness against Gram-positive bacteria, indicating potential therapeutic applications .

- Cancer Research : Certain derivatives have been investigated for their ability to inhibit specific cancer cell lines. The introduction of substituents on the benzamide moiety can modulate activity, making it a valuable lead compound in anticancer drug discovery.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Novel Compounds : this compound can be used to synthesize a variety of thiazole derivatives through reactions such as the Hantzsch reaction. These thiazole derivatives have shown diverse biological activities, further expanding the utility of the fluorenyl framework .

Material Science

In material science, this compound has potential applications due to its unique photophysical properties:

- Fluorescent Materials : The fluorenyl moiety contributes to strong fluorescence, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials.

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound assessed their antimicrobial efficacy against resistant strains. The results indicated that while some compounds had limited activity (minimum inhibitory concentration > 256 μg/mL), others displayed promising results against specific Gram-positive strains . This highlights the need for further optimization to enhance biological activity.

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of thiazole derivatives from this compound demonstrated successful yields and purity levels. For example, one derivative was synthesized with a yield of 78% and characterized using techniques such as NMR and FTIR spectroscopy . These findings underscore the compound's versatility as a precursor in organic synthesis.

作用機序

The mechanism of action of N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, influencing cellular processes.

類似化合物との比較

N-(9H-fluoren-9-ylmethoxy)carbonyl derivatives: These compounds share the fluorenyl group and are used in peptide synthesis.

9-Fluorenylmethyl chloroformate: Used as a reagent in the derivatization of amines for HPLC analysis.

N-(9H-fluoren-9-ylmethoxy)carbonyloxy succinimide: Utilized in the synthesis of glycopeptides.

Uniqueness: N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide is unique due to the presence of both the fluorenyl group and the dimethoxybenzamide moiety, which confer distinct chemical and biological properties

生物活性

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorenyl moiety that enhances its hydrophobic characteristics, potentially influencing its interaction with biological targets. The presence of methoxy groups on the benzamide structure can enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity Overview

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in enhancing antitumor effects when combined with other agents. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways, potentially useful in treating metabolic disorders. |

| Neuroprotective Effects | Investigated for protective effects against neurodegenerative diseases. |

Research Findings

Recent studies have highlighted the compound's multifaceted biological activities:

- Antitumor Effects : In vitro studies have demonstrated that this compound can enhance the efficacy of established chemotherapeutic agents by inhibiting DNA synthesis pathways in cancer cells .

- Metabolic Regulation : Research indicates that this compound may regulate glucose metabolism by inhibiting key enzymes such as pyruvate kinase, which is crucial in glycolysis .

- Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative conditions .

Case Studies

- Combination Therapy in Cancer : A study involving non-small cell lung cancer cells showed that combining this compound with conventional chemotherapy resulted in a significant reduction in cell proliferation compared to chemotherapy alone .

- Metabolic Disorders : In animal models of diabetes, administration of this compound improved insulin sensitivity and reduced blood glucose levels, suggesting its utility in managing type 2 diabetes .

特性

IUPAC Name |

N-(9H-fluoren-9-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c1-25-19-12-11-14(13-20(19)26-2)22(24)23-21-17-9-5-3-7-15(17)16-8-4-6-10-18(16)21/h3-13,21H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPOPAVQRJNFSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。